13-Fold to 17-Fold Potency Enhancement Over CH3 and CF3 Analogs in Bioactive Derivatives
Incorporate the CHF2-cyclopropyl motif (accessible from CAS 1780653-72-6) into tripeptidic HCV NS3 protease inhibitors. This modification conferred a 13-fold increase in enzyme inhibitory potency compared to the des-fluoro (CH3) analog and a 17-fold increase compared to the CF3 analog [1]. A cocrystal structure confirmed a direct hydrogen-bond interaction between the polarized C-H of the CHF2 group and the backbone carbonyl of the enzyme's Leu135 residue [1]. This evidence demonstrates that downstream products of this sulfonyl chloride can achieve significant target engagement advantages not possible with non-fluorinated or trifluoromethylated counterparts.
| Evidence Dimension | Enzyme inhibitory potency (IC50) of a tripeptide acylsulfonamide containing the CHF2-cyclopropyl amino acid versus its CH3 and CF3 analogs. |
|---|---|
| Target Compound Data | Compound 18 (CHF2 analog) IC50 = 1 nM against HCV NS3/4A protease. |
| Comparator Or Baseline | Compound 20 (CH3 des-fluoro analog) IC50 = 13 nM; Compound with CF3 analog exhibited 17-fold lower potency. |
| Quantified Difference | 13-fold more potent than CH3 analog; 17-fold more potent than CF3 analog. |
| Conditions | Biochemical assay using recombinant HCV NS3/4A protease [1]. |
Why This Matters
This directly quantifies the molecular advantage of the CHF2 group, a core component of the target compound, in enhancing target binding affinity, a critical factor for drug candidate selection.
- [1] Harasymiw, L. A., Hang, J., Qiu, Y.-L., Wang, X., O'Boyle, B., II, McCormick, J. L., Hlasta, D. J., & Swaminathan, S. (2018). Potent Inhibitors of Hepatitis C Virus NS3 Protease: Employment of a Difluoromethyl Group as a Hydrogen-Bond Donor. ACS Medicinal Chemistry Letters, 9(2), 143–148. View Source
